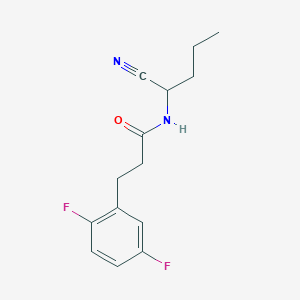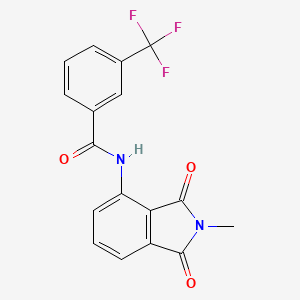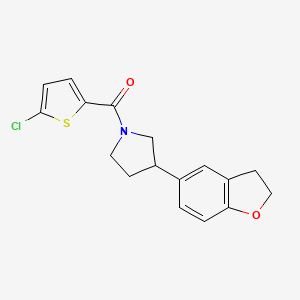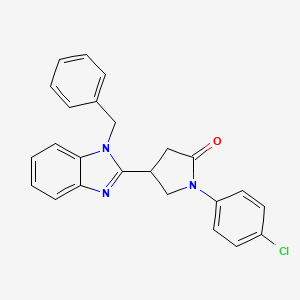![molecular formula C17H16F3NO5S B2859875 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1351660-27-9](/img/structure/B2859875.png)
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C17H16F3NO5S and its molecular weight is 403.37. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have been reported to possess antiviral activities. Compounds with an indole nucleus have been synthesized and tested for inhibitory activity against various viruses, including influenza and Coxsackie B4 virus . The trifluoromethyl group present in the compound could potentially enhance these antiviral properties, making it a candidate for further research in this field.
Anti-inflammatory Studies
The compound’s structure indicates potential anti-inflammatory properties. Indole derivatives are known to exhibit anti-inflammatory effects, and the incorporation of a trifluoromethylphenyl group could influence the compound’s binding affinity to biological targets involved in inflammation . This makes it a molecule of interest for developing new anti-inflammatory agents.
Cancer Research
Indole derivatives have been extensively studied for their anticancer properties. The compound could be investigated for its potential to act as a chemotherapeutic agent due to its structural features that may allow it to interact with cancer cell pathways . Research in this area could explore its efficacy and mechanism of action against various cancer types.
Neurological Disorders
Compounds with similar structures have been implicated in the regulation of central inflammation, which is a key factor in many neurological disorders. The compound could be studied for its potential to control brain inflammation processes, which may have implications for treating conditions like Alzheimer’s disease and multiple sclerosis .
Analytical Chemistry
Due to its distinctive chemical structure, the compound could serve as an analytical reference standard. It may be used in high-performance liquid chromatography (HPLC) to determine the presence and concentration of similar compounds in various samples, such as vegetables, fruits, or pharmaceutical preparations .
Propriétés
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO5S/c18-17(19,20)12-3-1-11(2-4-12)14(22)10-21-27(23,24)13-5-6-15-16(9-13)26-8-7-25-15/h1-6,9,14,21-22H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBWNNNGQJTVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

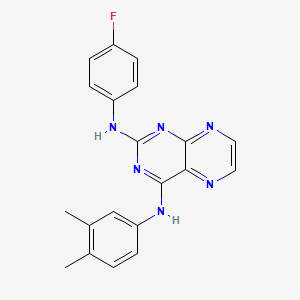
![2-[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2859795.png)
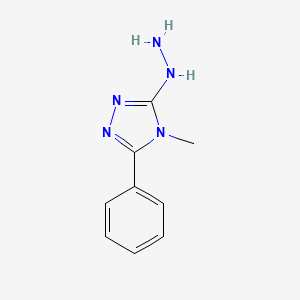
![N-cyclohexyl-2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2859798.png)
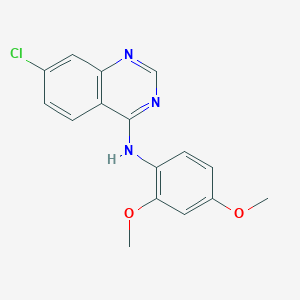
![Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2859800.png)
![6-(Furan-2-ylmethyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2859803.png)
![4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B2859804.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859805.png)
